Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
CAS No.: 151327-04-7
Cat. No.: VC21136140
Molecular Formula: C29H33N9O
Molecular Weight: 523.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151327-04-7 |
---|---|
Molecular Formula | C29H33N9O |
Molecular Weight | 523.6 g/mol |
IUPAC Name | N-(2-morpholin-4-ylethyl)-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C29H33N9O/c1-2-5-26-25(29(38-27(32-26)12-13-31-38)30-14-15-37-16-18-39-19-17-37)20-21-8-10-22(11-9-21)23-6-3-4-7-24(23)28-33-35-36-34-28/h3-4,6-13,30H,2,5,14-20H2,1H3,(H,33,34,35,36) |
Standard InChI Key | TVDFPRLEYPSLOM-UHFFFAOYSA-N |
SMILES | CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)NCCN6CCOCC6 |
Canonical SMILES | CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)NCCN6CCOCC6 |
Introduction
Compound Identification and Classification
Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been cataloged in the PubChem database with the substance ID 135221768. The compound is registered with CAS number 151327-04-7 and is classified within pharmaceutical research as a potential drug/therapeutic agent . This compound belongs to the broader family of pyrazolo[1,5-a]pyrimidine derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential.
Structural Classification
The compound incorporates several key structural features that contribute to its biological profile:
Structural Element | Description | Potential Functional Significance |
---|---|---|
Pyrazolo[1,5-a]pyrimidine core | Bicyclic heterocyclic scaffold | Primary pharmacophore; common in bioactive compounds |
7-Amino substitution | Connected to 2-(4-morpholinyl)ethyl chain | Enhances solubility; contributes to bioavailability |
5-Propyl group | Aliphatic chain at position 5 | Provides hydrophobicity; influences receptor binding |
6-Biphenyl-tetrazole moiety | Complex aromatic system with tetrazole | Promotes specific target interactions; bioisosteric to carboxylic acid |
Morpholine ring | Six-membered heterocycle with oxygen | Improves aqueous solubility; metabolic modulation |
Chemical Structure and Physicochemical Properties
Key Structural Features
The compound's distinctive structural elements include:
-
A pyrazolo[1,5-a]pyrimidine core scaffold that provides the fundamental heterocyclic framework
-
A 7-amino group substituted with a 2-(4-morpholinyl)ethyl chain that enhances solubility
-
A 5-propyl substituent that contributes hydrophobicity
-
A 6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl) group that enables specific target interactions
Predicted Physicochemical Properties
Based on its structure, the following properties can be anticipated:
Property | Predicted Value/Characteristic | Pharmaceutical Relevance |
---|---|---|
Solubility | Moderate aqueous solubility | Enhanced by morpholine group |
Lipophilicity | Moderately lipophilic | Biphenyl and propyl groups contribute |
Acid-Base Properties | Weakly basic (morpholine), acidic (tetrazole) | Amphoteric behavior possible |
Hydrogen Bond Acceptors | Multiple (N atoms, morpholine O) | Facilitates target binding |
Hydrogen Bond Donors | N-H groups (amine, tetrazole) | Enables specific interactions |
Molecular Weight | Approximately 570-590 Da | Higher than Lipinski guidelines |
Relationship to Other Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied in medicinal chemistry due to its appearance in compounds with diverse biological activities. Structural comparisons with related compounds provide insights into the potential properties of N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine.
Comparative Analysis with Related Bioactive Compounds
Synthetic Step | Reagents | Conditions | Expected Challenges |
---|---|---|---|
Pyrazole formation | Hydrazine derivatives | Condensation, typically in alcoholic solvents | Regioselectivity |
Pyrimidine ring closure | β-ketoesters | Thermal cyclization | Yield optimization |
7-Position functionalization | Amine derivatives | Nucleophilic substitution | Selectivity |
Biphenyl formation | Aryl halides, boronic acids | Suzuki coupling | Purification |
Tetrazole formation | Nitrile precursors | [3+2] cycloaddition with azides | Handling of azides |
Structure-Activity Relationship Insights
Analysis of related compounds provides the following SAR insights:
-
The pyrazolo[1,5-a]pyrimidine core is essential for biological activity across different therapeutic applications
-
Substitution at position 7 with an amino group appears crucial for antimicrobial and potentially antimalarial activity
-
The nature of substituents at position 5 can significantly influence activity and selectivity
-
The complex substituent at position 6 might contribute to specific target interactions, possibly related to kinase inhibition
Current Research Status and Future Directions
The compound Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been identified and characterized as a potential therapeutic agent . While specific biological data for this exact compound is limited in current literature, extensive research on related pyrazolo[1,5-a]pyrimidine derivatives indicates significant therapeutic potential.
Research Gaps and Opportunities
Several areas warrant further investigation:
-
Comprehensive evaluation of biological activities across multiple therapeutic areas
-
Detailed mechanism of action studies to identify primary molecular targets
-
Optimization of synthesis routes for scalable production
-
Assessment of pharmacokinetic properties and metabolic stability
-
Structure-based design of analogs with enhanced potency and selectivity
Comparative Efficacy Analysis
Therapeutic Area | Potential Advantage | Research Priority | Developmental Challenges |
---|---|---|---|
Cardiovascular | Novel mechanism combining ARB-like features | Moderate | Selectivity vs established ARBs |
Antimicrobial | Activity against resistant strains | High | Spectrum of activity determination |
Anticancer | Dual kinase inhibition potential | High | Target selectivity optimization |
Immunomodulatory | Novel BTK modulation | Moderate | Specificity for immune cell subtypes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume